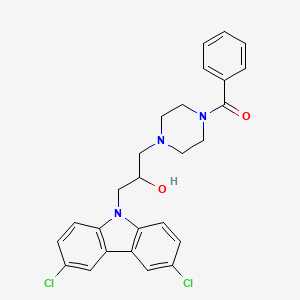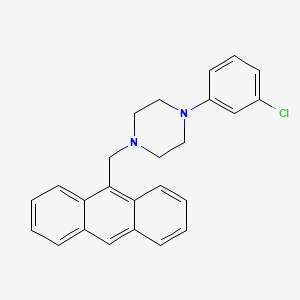
N-(2-ethoxyphenyl)-N'-isobutylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as pain, inflammation, anxiety, and addiction.
Mechanism of Action
N-(2-ethoxyphenyl)-N'-isobutylethanediamide exerts its pharmacological effects by inhibiting the FAAH enzyme. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to produce analgesic effects in various pain models, reduce inflammation in models of acute and chronic inflammation, and produce anxiolytic effects in models of anxiety. It has also been shown to reduce drug-seeking behavior in models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its selective inhibition of FAAH, which allows for the modulation of endocannabinoid levels without interfering with other signaling pathways. This selectivity makes it a valuable tool for studying the physiological role of endocannabinoids in various diseases. However, one limitation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-(2-ethoxyphenyl)-N'-isobutylethanediamide could focus on its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It could also investigate the potential of N-(2-ethoxyphenyl)-N'-isobutylethanediamide as a tool for studying the physiological role of endocannabinoids in various diseases. Further studies could also focus on optimizing the pharmacokinetic properties of N-(2-ethoxyphenyl)-N'-isobutylethanediamide to improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-isobutylethanediamide involves the reaction of 2-ethoxyaniline with isobutyryl chloride in the presence of triethylamine to obtain N-(2-ethoxyphenyl)isobutyramide. The subsequent reaction of this compound with ethylenediamine in the presence of acetic acid and acetic anhydride leads to the formation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It has been shown to exert its pharmacological effects by inhibiting the FAAH enzyme, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRHRPRKOEGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150140.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)